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Gefitinib Pharmacokinetic & Metabolism Profile

The tables below summarize the core quantitative data on gefitinib's absorption, distribution, metabolism,

and excretion, providing a clear reference for its pharmacokinetic behavior.

Table 1: Key Pharmacokinetic Parameters of Gefitinib This table consolidates fundamental ADME

characteristics from clinical studies. [1] [2] [3]

Parameter
Value /
Characteristics

Notes & Context

Oral Bioavailability 57% - 59% Moderate and consistent in healthy volunteers and
cancer patients. [2]

Time to Cmax (Tmax) 3 - 8 hours Absorption is described as "moderately slow". [2]

Volume of
Distribution

~1400 L Suggests extensive tissue distribution. [4]

Protein Binding ~90% Binds to serum albumin and alpha 1-acid

glycoprotein. [4]
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Parameter
Value /
Characteristics

Notes & Context

Primary Metabolic
Pathway

Hepatic, via CYP

enzymes

Extensive biotransformation; less than 0.5%

excreted unchanged. [3] [4]

Primary Route of
Excretion

Feces (86%) Predominantly via bile and/or direct intestinal

secretion. [1] [4]

Elimination Half-Life ~26 - 48 hours Supports a once-daily dosing regimen. [2] [4]

Food Effect No clinically significant
impact

Small increases in exposure with food are not
considered clinically important. [2]

Table 2: Gefitinib Metabolism and Key Transporters This table details the specific enzymes and

transporters involved in gefitinib's pharmacokinetics and their roles. [1] [5] [4]

Category
Specific
Entity

Role & Impact on Gefitinib

Major Metabolizing
Enzymes

CYP3A4 Primary enzyme responsible for metabolism. [1] [4] [6]

CYP2D6 Plays a key role in forming the major plasma metabolite, O-

desmethyl gefitinib. [4] [6]

CYP3A5 Contributes to metabolism, though to a lesser extent than

CYP3A4. [4]

Other Relevant
Enzymes

CYP1A1 Expressed in extra-hepatic tissues like the lung; its activity in

tumor cells may affect local drug concentration and response. [5]

Key Drug
Transporters

ABCG2

(BCRP)

Impacts clearance and tissue distribution. [1] [6]

ABCB1 (P-

gp)

Influences absorption and efflux. [1] [6]
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Experimental Protocols for Key Studies

The robust data on gefitinib's ADME profile is derived from specific, well-established experimental

methodologies.

Clinical Protocol for Single-Dose Pharmacokinetics [2] This foundational clinical study involved

healthy volunteers and cancer patients. Key methodological steps included:

Administration: Single intravenous (50 or 100 mg) and oral (250 mg) doses were administered
to assess absolute oral bioavailability.

Blood Sampling: Venous blood samples were collected at predetermined intervals post-dose.
Bioanalysis: Plasma concentrations of gefitinib were quantified using high-performance liquid

chromatography with tandem mass spectrometric detection (LC-MS/MS) after liquid-liquid
extraction.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were determined
using non-compartmental methods.

In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique [3] This study investigated the

impact of gastrointestinal factors on absorption:

Intubation: A multi-channel tube (Loc-I-Gut) was positioned in the human jejunum to create a
semi-open segment.

Perfusion: A gefitinib solution was perfused directly into this intestinal segment.
Analysis: The study allowed for direct in vivo investigation of dissolution and absorption, and

even used Raman microscopy to analyze the crystal form of precipitated gefitinib recovered
from the intestine.

Protocol for Assessing Tumor Cell Metabolism [5] To understand gefitinib metabolism directly

within target cells, this in vitro study used NSCLC cell lines.

Cell Culture: A panel of EGFR wild-type NSCLC cell lines, characterized as gefitinib-sensitive

or -resistant, was cultured.
Drug Treatment & Analysis: Cells were treated with gefitinib. Intracellular and extracellular

levels of gefitinib and its metabolites were measured using LC-MS/MS.
Enzyme Activity: CYP1A1 mRNA expression and enzyme activity were assessed using RT-

PCR and the ethoxyresorufin-O-deethylase (EROD) assay, respectively.
Inhibition Studies: Cells were co-treated with gefitinib and the CYP1A1 inhibitor α-

naphthoflavone (α-NAP) to confirm the enzyme's role in intracellular drug metabolism.
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ADME Process Relationships

The following diagram illustrates the interconnected pathways of gefitinib's journey in the body, from

absorption to excretion, and highlights key factors influencing each step.

ADME Process

Gefitinib

Absorption
• Oral Bioavailability: ~60%

• Slow Absorption (Tmax: 3-8h)
• BCS Class II Compound

Distribution
• Extensive (Vd: ~1400 L)

• High Tissue & Lung Concentration
• 90% Protein Bound

Metabolism
• Extensive Hepatic Biotransformation

• Key Enzymes: CYP3A4, CYP2D6, CYP1A1 (in lung)

Excretion
• Feces (86%)
• Urine (<4%)

Key Influencing Factors

• GI pH & Solubility
• ABCB1 Transporter

• Tissue Transporters
• Protein Binding

• CYP Polymorphisms
• Drug Interactions

• Smoking (induces CYP1A1)

• Biliary Secretion
• ABCG2 Transporter
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s547939?utm_src=pdf-body-img
https://www.smolecule.com/products/s547939?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27396387/
https://pubmed.ncbi.nlm.nih.gov/16231967/
https://www.sciencedirect.com/science/article/abs/pii/S0378517307002980
https://go.drugbank.com/drugs/DB00317
https://pmc.ncbi.nlm.nih.gov/articles/PMC3281800/
https://bmcpulmmed.biomedcentral.com/articles/10.1186/s12890-022-02249-8
https://www.smolecule.com/products/b547939#gefitinib-absorption-distribution-metabolism-excretion-adme-profile
https://www.smolecule.com/products/b547939#gefitinib-absorption-distribution-metabolism-excretion-adme-profile
https://www.smolecule.com/products/b547939#gefitinib-absorption-distribution-metabolism-excretion-adme-profile
https://www.smolecule.com/products/b547939#gefitinib-absorption-distribution-metabolism-excretion-adme-profile
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547939?utm_src=pdf-bulk
https://www.smolecule.com/products/s547939?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s547939?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

